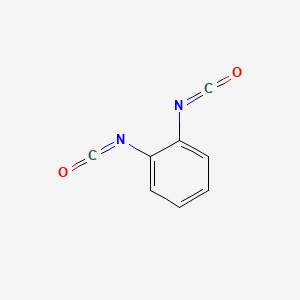

Phenylene diisocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89127-44-6 |

|---|---|

Molecular Formula |

C8H4N2O2 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

1,2-diisocyanatobenzene |

InChI |

InChI=1S/C8H4N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H |

InChI Key |

MTZUIIAIAKMWLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenylene Diisocyanate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the three isomers of phenylene diisocyanate (PDI): ortho-phenylene diisocyanate (o-PDI), meta-phenylene diisocyanate (m-PDI), and para-phenylene diisocyanate (p-PDI). These aromatic diisocyanates are of significant interest due to their rigid structures, which can impart unique properties to polyurethanes and other polymers. This document details common synthetic routes, provides experimental protocols where available, and presents a comparative analysis of their physicochemical and spectroscopic properties.

Introduction

Phenylene diisocyanates are bifunctional aromatic compounds containing two isocyanate (-NCO) groups attached to a benzene (B151609) ring. The positional isomerism (ortho, meta, and para) significantly influences the geometry, reactivity, and ultimately the properties of the polymers derived from them. While p-PDI is known for its high symmetry and ability to form highly ordered, rigid polyurethane hard segments, m-PDI offers an asymmetrical structure that can disrupt packing and modify polymer morphology. The ortho isomer, o-PDI, is less common and its synthesis and characterization are not as extensively documented.

This guide aims to consolidate the available scientific and technical information on these three isomers to facilitate their use in research and development.

Synthesis of this compound Isomers

The synthesis of phenylene diisocyanates can be broadly categorized into phosgene (B1210022) and non-phosgene methods. Phosgenation of the corresponding phenylenediamines is the traditional and most direct route. However, due to the high toxicity of phosgene, non-phosgene methods are increasingly being explored.

Phosgene Route

The reaction of phenylenediamine with phosgene (or a phosgene equivalent like triphosgene) is a widely used method for the industrial production of diisocyanates. The general reaction proceeds in two main steps: the formation of a carbamoyl (B1232498) chloride, followed by dehydrochlorination to yield the diisocyanate.

Caption: Generalized Phosgenation Synthesis of Phenylene Diisocyanates.

Experimental Protocol: General Phosgenation of Phenylenediamines [1][2][3]

This protocol is a generalized procedure and requires strict adherence to safety protocols for handling phosgene.

-

Preparation of Diamine Solution/Suspension: The corresponding phenylenediamine (o-, m-, or p-phenylenediamine) is dissolved or suspended in an inert solvent such as chlorobenzene (B131634), o-dichlorobenzene, or toluene.[1][4]

-

Phosgenation: The diamine solution/suspension is added to a solution of excess phosgene in the same solvent at a low temperature (typically 0-10 °C).[4] This initial reaction is highly exothermic and forms carbamoyl chloride and amine hydrochloride intermediates.

-

Thermal Dehydrochlorination: The reaction mixture is gradually heated to a higher temperature (e.g., 80-150 °C) to promote the conversion of the intermediates to the final diisocyanate with the elimination of hydrogen chloride (HCl).[1][4] The reaction progress can be monitored by the cessation of HCl evolution.

-

Work-up and Purification: Excess phosgene and HCl are removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure. The crude diisocyanate can be purified by vacuum distillation or recrystallization.

Non-Phosgene Routes

Concerns over the use of phosgene have driven the development of alternative synthetic methods.

Triphosgene (B27547) can be used as a safer, solid substitute for phosgene. The reaction with phenylenediamines proceeds in a similar manner to phosgenation.

Experimental Protocol: Synthesis of p-Phenylene Diisocyanate using Triphosgene [5][6]

This protocol is adapted from patent literature for the synthesis of p-PDI.

-

Dissolution of Reactants: In a three-necked flask equipped with a stirrer and nitrogen inlet, dissolve bis(trichloromethyl) carbonate (triphosgene) in an inert solvent like chlorobenzene (e.g., 120 g in 400 g of solvent).[5] Separately, prepare a solution of p-phenylenediamine (B122844) in the same solvent.

-

Reaction: Under a nitrogen atmosphere, slowly add the p-phenylenediamine solution to the triphosgene solution.

-

Heating: Heat the reaction mixture to reflux (e.g., 120-128 °C) for a period of 2-3 hours.[5]

-

Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent by evaporation under a stream of nitrogen. The resulting solid product is filtered, washed, and can be further purified by recrystallization or sublimation.[5] A reported yield for this method is 93.9% with a melting point of 97.2-98.5 °C.[5]

The Curtius rearrangement of a diacyl azide (B81097) provides a non-phosgene route to diisocyanates. For the synthesis of phenylene diisocyanates, the corresponding phthaloyl diazide (for o-PDI), isophthaloyl diazide (for m-PDI), or terephthaloyl diazide (for p-PDI) can be thermally decomposed.

Caption: Synthesis of Phenylene Diisocyanates via Curtius Rearrangement.

Characterization of this compound Isomers

The isomers of this compound can be distinguished by a variety of analytical techniques, including spectroscopy, chromatography, and thermal analysis.

Physicochemical Properties

The physical properties of the PDI isomers are summarized in the table below.

| Property | o-Phenylene Diisocyanate (o-PDI) | m-Phenylene Diisocyanate (m-PDI) | p-Phenylene Diisocyanate (p-PDI) |

| Molecular Formula | C₈H₄N₂O₂ | C₈H₄N₂O₂ | C₈H₄N₂O₂ |

| Molecular Weight | 160.13 g/mol | 160.13 g/mol | 160.13 g/mol |

| Appearance | - | White solid[10] | White to light yellow crystals[2] |

| Melting Point | - | 49-51 °C[10] | 96-99 °C[2] |

| Boiling Point | - | 121 °C @ 25 mmHg | 260 °C[2] |

| Solubility | - | Soluble in acetone, toluene; hydrolyzes in water.[11] | Soluble in THF; reacts with water.[2] |

Spectroscopic Characterization

The most characteristic feature in the IR spectra of diisocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears in the region of 2250-2275 cm⁻¹.[12]

| Isomer | -N=C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |

| o-PDI | Expected ~2270 | Aromatic C-H stretch: 3100-3000, Aromatic C=C stretch: 1600-1450 |

| m-PDI | ~2270[11] | Aromatic C-H stretch: 3100-3000, Aromatic C=C stretch: 1600-1450 |

| p-PDI | Expected ~2270 | Aromatic C-H stretch: 3100-3000, Aromatic C=C stretch: 1600-1450 |

Experimental Protocol: FTIR Spectroscopy [13]

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the PDI isomer with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable non-reactive solvent can be analyzed in a liquid cell, or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the isomeric structure of the phenylene diisocyanates. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic.

| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| o-PDI | Aromatic protons expected in the 7.0-8.0 ppm range. | Isocyanate carbon expected at 120-130 ppm; aromatic carbons at 120-140 ppm. |

| m-PDI | Aromatic protons expected in the 7.0-8.0 ppm range.[11] | Isocyanate carbon expected at 120-130 ppm; aromatic carbons at 120-140 ppm.[11] |

| p-PDI | Aromatic protons expected to show a singlet due to symmetry. | Isocyanate carbon expected at 120-130 ppm; aromatic carbons at 120-140 ppm. |

Detailed, assigned experimental NMR data for all three isomers is not consistently available in the literature.

Experimental Protocol: NMR Spectroscopy [13]

-

Sample Preparation: Dissolve approximately 5-10 mg of the PDI isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are used, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in peak assignment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the PDI isomers. Electron ionization (EI) is a common technique for volatile compounds like these. The molecular ion peak (M⁺) is expected at m/z 160.

| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) |

| o-PDI | 160 | Expected fragments from loss of CO, NCO. |

| m-PDI | 160[14] | Fragments observed at 132 ([M-CO]⁺), 104 ([M-2CO]⁺), 77 ([C₆H₅]⁺).[14] |

| p-PDI | 160 | Expected fragments from loss of CO, NCO. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization and Analysis: Electron ionization at 70 eV is typically used. The resulting ions are separated by their mass-to-charge ratio and detected.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the PDI isomers, such as melting point, boiling point, and thermal stability.

| Isomer | DSC Events | TGA Decomposition Temperature |

| o-PDI | - | - |

| m-PDI | Melting endotherm expected around 49-51 °C. | - |

| p-PDI | Melting endotherm expected around 96-99 °C. | - |

Experimental Protocol: DSC and TGA [12][15]

-

Sample Preparation: A small, accurately weighed amount of the PDI isomer (typically 5-10 mg) is placed in an aluminum pan.

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is recorded as a function of temperature.

Logical Workflows for Synthesis and Characterization

Synthesis Workflow

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. scienceopen.com [scienceopen.com]

- 6. CN1687022A - Method for synthesizing p-phenylene diisocyanate - Google Patents [patents.google.com]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 10. rsc.org [rsc.org]

- 11. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. m-Phenylene diisocyanate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. surfacesciencewestern.com [surfacesciencewestern.com]

Spectroscopic Analysis of p-Phenylene Diisocyanate: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques for the analysis of p-phenylene diisocyanate (p-PDI), a key monomer in the synthesis of high-performance polyurethanes. The symmetrical and rigid structure of p-PDI imparts unique properties to the resulting polymers, making its thorough characterization essential for researchers, scientists, and professionals in drug development and materials science.[1] This document outlines detailed experimental protocols and presents key spectroscopic data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For p-PDI, it is particularly useful for confirming the presence of the isocyanate (-NCO) group and the substitution pattern of the aromatic ring. The most prominent feature in the FTIR spectrum of a diisocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[2]

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid p-PDI powder onto the ATR crystal to ensure full coverage of the sampling area.

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Accessory: A single-reflection ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

FTIR Spectral Data

The FTIR spectrum of p-PDI is characterized by several key absorption bands. The most intense and diagnostic peak is that of the isocyanate group.

| Peak Position (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2270 | Asymmetric stretch | Isocyanate (-N=C=O) | Very Strong, Broad |

| ~1600, ~1515 | C=C stretching | Aromatic Ring | Medium-Strong |

| ~815 | C-H out-of-plane bending | p-disubstituted benzene (B151609) | Strong |

Note: The exact peak positions can vary slightly depending on the sample state (solid, solution) and the specific instrument.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the benzene ring in p-PDI.

Experimental Protocol for Raman Analysis

Sample Preparation:

-

Place a small amount of solid p-PDI powder into a glass capillary tube or onto a microscope slide.

-

If using a solution, dissolve the p-PDI in a suitable solvent that has a simple Raman spectrum with minimal interference (e.g., chloroform, dichloromethane).

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman spectrometer equipped with a microscope for solid samples.

-

Laser Excitation: A common laser wavelength such as 785 nm is used to minimize fluorescence.[3]

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Integration Time: Typically, a few seconds to a minute, with multiple accumulations to improve the signal-to-noise ratio.

-

Spectral Range: 3200-200 cm⁻¹

Raman Spectral Data

The Raman spectrum of p-PDI will show characteristic peaks for the aromatic ring and the isocyanate groups.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2270 | Asymmetric stretch | Isocyanate (-N=C=O) | Weak |

| ~1600 | C=C stretching | Aromatic Ring | Strong |

| ~1180 | C-H in-plane bending | Aromatic Ring | Medium |

| ~820 | Ring breathing mode | p-disubstituted benzene | Medium |

Note: The isocyanate peak is typically weak in Raman spectra compared to its very strong absorption in FTIR.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous structural elucidation of p-PDI.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-25 mg of p-PDI in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and free of any solid particles, which can degrade spectral quality.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Solvent: Chloroform-d (CDCl₃) is a common choice.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Temperature: Room temperature.

NMR Spectral Data

Due to the symmetry of the p-PDI molecule, the NMR spectra are relatively simple.

¹H NMR: The four protons on the benzene ring are chemically equivalent, resulting in a single signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet | 4H | Aromatic C-H |

¹³C NMR: The symmetry of the molecule results in three distinct carbon signals: two for the aromatic ring and one for the isocyanate group.

| Chemical Shift (δ, ppm) | Assignment |

| ~120-130 | Aromatic C-H |

| ~130-140 | Aromatic C-NCO |

| ~125-135 | Isocyanate (-NCO) |

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of p-PDI and to obtain structural information from its fragmentation pattern.

Experimental Protocol for MS Analysis

Sample Introduction and Ionization (Electron Ionization - EI):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of p-PDI in a volatile organic solvent (e.g., dichloromethane).

-

Inject the solution into the GC, where it is vaporized and separated from impurities.

-

The separated p-PDI enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to form a molecular ion and various fragments.

-

Alternatively, for direct insertion, a small amount of solid sample can be placed on a probe and inserted directly into the ion source.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Mass Range: Scan a mass range that includes the molecular weight of p-PDI (160.13 g/mol ), for example, m/z 30-200.

Mass Spectrometry Data

The mass spectrum of p-PDI shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Relative Intensity |

| 160 | [M]⁺ (Molecular Ion) | 100% |

| 132 | [M - CO]⁺ | ~29% |

| 104 | [M - 2CO]⁺ or [C₆H₄N]⁺ | ~28% |

| 77 | [C₆H₅]⁺ | ~16% |

| 52 | [C₄H₄]⁺ | ~9% |

Data sourced from ChemicalBook and the NIST Mass Spectrometry Data Center.[5][6][7]

Proposed Fragmentation Pathway: The molecular ion [C₈H₄N₂O₂]⁺ at m/z 160 is the base peak. A common fragmentation pathway for isocyanates involves the loss of a neutral carbon monoxide (CO) molecule. The loss of one CO molecule from the molecular ion results in the fragment at m/z 132. A subsequent loss of a second CO molecule can lead to the fragment at m/z 104.

Visualized Workflow: Synthesis of p-Phenylene Diisocyanate

The most common industrial synthesis of p-PDI involves the phosgenation of p-phenylenediamine.[1] The following diagram illustrates the key steps in this process.

References

- 1. CN1687022A - Method for synthesizing p-phenylene diisocyanate - Google Patents [patents.google.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Identification of toxic mold species through Raman spectroscopy of fungal conidia | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Phenylene diisocyanate(104-49-4) MS spectrum [chemicalbook.com]

- 6. 1,4-Diisocyanatobenzene | C8H4N2O2 | CID 61009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,4-diisocyanato- [webbook.nist.gov]

Solubility of Phenylene Diisocyanates in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylene diisocyanate (PDI) isomers—ortho (o-PDI), meta (m-PDI), and para (p-PDI)—in common organic solvents. Due to the reactive nature of isocyanates, particularly with protic solvents, this document emphasizes the use of anhydrous, non-protic organic solvents for creating stable solutions. The information presented herein is crucial for professionals involved in polymer synthesis, chemical manufacturing, and pharmaceutical development where PDI isomers are utilized as key reagents.

Introduction to Phenylene Diisocyanates

Phenylene diisocyanates are aromatic compounds containing two isocyanate (-NCO) functional groups attached to a benzene (B151609) ring. The positional isomerism (ortho, meta, and para) significantly influences their physical properties, reactivity, and solubility. These compounds are fundamental building blocks in the synthesis of polyurethanes and other polymers. Understanding their solubility is critical for reaction kinetics, process design, and formulation development.

Factors Influencing Solubility

The solubility of PDI isomers is governed by several factors:

-

Molecular Symmetry and Polarity: The symmetrical structure of p-PDI allows for efficient crystal packing, resulting in a higher melting point and generally lower solubility compared to the less symmetrical o-PDI and m-PDI isomers. The polar isocyanate groups contribute to dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Solvent Properties: The principle of "like dissolves like" is paramount. Polar aprotic solvents are generally effective at solvating the polar isocyanate functional groups without reacting with them. Nonpolar aromatic solvents can also be effective due to interactions with the benzene ring of the PDI molecule.

-

Temperature: The solubility of solid solutes in liquid solvents typically increases with temperature. However, it is crucial to consider the increased reactivity of isocyanates at elevated temperatures, which can lead to undesired side reactions such as dimerization or trimerization.

-

Reactivity with Protic Solvents: Phenylene diisocyanates readily react with protic solvents such as water, alcohols, and primary or secondary amines. This reactivity leads to the formation of ureas, urethanes, and other derivatives, effectively consuming the PDI and preventing the formation of a stable solution. Therefore, the use of anhydrous, aprotic solvents is essential.

Quantitative Solubility Data

Quantitative solubility data for this compound isomers in a wide range of organic solvents is not extensively available in published literature. The following tables summarize the available qualitative and predicted solubility information.

Table 1: Solubility of p-Phenylene Diisocyanate (p-PDI)

| Solvent | Solvent Type | Qualitative Solubility |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble |

| Acetone | Polar Aprotic Ketone | Soluble, Partially Soluble[1] |

| Ethyl Acetate | Polar Aprotic Ester | Soluble, Partially Soluble[1] |

| Toluene | Nonpolar Aromatic | Soluble |

| Water | Protic | Insoluble (reacts)[1] |

Table 2: Predicted Solubility of o-Phenylene Diisocyanate (o-PDI) and m-Phenylene Diisocyanate (m-PDI)

Due to the lack of specific experimental data, the solubility of o-PDI and m-PDI is predicted based on their structures and general principles of solubility. Their lower symmetry and melting points compared to p-PDI suggest they may exhibit higher solubility in a broader range of organic solvents.

| Solvent | Solvent Type | Predicted Qualitative Solubility (o-PDI & m-PDI) |

| Dichloromethane (DCM) | Polar Aprotic Halogenated | Very Soluble |

| Chloroform | Polar Aprotic Halogenated | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Amide | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | Very Soluble |

| Acetonitrile | Polar Aprotic Nitrile | Soluble |

| Toluene | Nonpolar Aromatic | Soluble |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a reactive compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound isomer (o-, m-, or p-PDI)

-

Anhydrous organic solvent of interest

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the PDI isomer to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of the PDI isomer of known concentrations in the same solvent.

-

Analyze the standard solutions and the prepared sample solution using a validated HPLC method.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the PDI isomer in the sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the PDI in the saturated supernatant, accounting for the dilution performed.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of phenylene diisocyanates.

Diagram 2: Logical Relationships in Solubility Prediction

Caption: Decision tree for predicting PDI solubility in organic solvents.

Conclusion

The solubility of phenylene diisocyanates is a critical parameter for their effective use in various applications. While quantitative data is sparse, a qualitative understanding can be derived from the structural properties of the PDI isomers and the nature of the solvent. p-Phenylene diisocyanate is known to be soluble in polar aprotic solvents like THF, acetone, and ethyl acetate, as well as in nonpolar aromatic solvents like toluene. It is predicted that o-PDI and m-PDI exhibit similar or greater solubility in these solvents due to their lower symmetry. Crucially, all PDI isomers are reactive towards protic solvents, and therefore, anhydrous, aprotic solvents should be exclusively used for preparing stable solutions. The provided experimental protocol offers a reliable method for determining the precise solubility of these and other reactive compounds.

References

Unraveling the Reactivity of Phenylene Diisocyanate Functional Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of phenylene diisocyanate (PDI) functional groups. A comprehensive understanding of the kinetic and thermodynamic factors influencing the isocyanate (-N=C=O) moieties of para-phenylene diisocyanate (p-PDI) and meta-phenylene diisocyanate (m-PDI) is critical for applications ranging from polymer synthesis to the development of novel therapeutics and bioconjugation strategies. This document provides a detailed overview of the reactivity differences between PDI isomers, quantitative data, experimental protocols for characterization, and insights into the biological implications of isocyanate interactions.

Core Principles of Isocyanate Reactivity

The reactivity of the isocyanate group is fundamentally driven by the electrophilic nature of its central carbon atom, which is susceptible to nucleophilic attack. This reactivity is significantly influenced by both electronic and steric factors. Aromatic isocyanates, such as PDI, are generally more reactive than aliphatic isocyanates due to the electron-withdrawing properties of the aromatic ring, which increases the partial positive charge on the isocyanate carbon.[1]

The reaction of an isocyanate with a nucleophile, typically a compound containing an active hydrogen atom like an alcohol or an amine, proceeds via a nucleophilic addition mechanism. The rate of this reaction is dependent on the nucleophilicity of the attacking species, with amines being significantly more reactive than alcohols.[2]

Differential Reactivity of this compound Isomers

A key feature of diisocyanates is the potential for differential reactivity between their two isocyanate groups. This is particularly pronounced in p-PDI, where a large difference in the reactivity of the two isocyanate groups has been observed.[2][3] This phenomenon is crucial for controlling polymerization processes, such as in the synthesis of prepolymers with low residual monomer content.[2][3]

The difference in reactivity arises from the electronic perturbation of the second isocyanate group after the first has reacted. Once one -NCO group is converted to a urethane (B1682113) or urea, the electron-donating nature of this new substituent deactivates the second -NCO group on the aromatic ring, making it less susceptible to nucleophilic attack.

Quantitative Analysis of Isocyanate Reactivity

While extensive kinetic data for PDI isomers is not widely available in a single comparative study, valuable insights can be drawn from reported reactivity ratios. These ratios (R) represent the rate constant of the first isocyanate group's reaction relative to the second.

| Diisocyanate Isomer | Ratio of Rate Constants (R = k1/k2) | Reference |

| p-Phenylene Diisocyanate (p-PDI) | 2.57 | [4] |

| m-Phenylene Diisocyanate (m-PDI) | 3.07 | [4] |

The higher R-value for m-PDI suggests a greater deactivation of the second isocyanate group after the first has reacted, compared to p-PDI. This can be attributed to the different substitution patterns on the aromatic ring and their influence on the electronic distribution.

For a broader context, the general reactivity trend for common diisocyanates is as follows:

| Diisocyanate Type | General Reactivity | Key Structural Feature |

| Aromatic (e.g., PDI, MDI, TDI) | High | Electron-withdrawing aromatic ring |

| Aliphatic (e.g., HDI, IPDI) | Lower | Electron-donating alkyl chains |

Experimental Protocols for Determining Isocyanate Reactivity

Accurate determination of isocyanate reactivity and content is paramount for both quality control in polymer synthesis and for quantitative studies in drug development. Two primary methods are detailed below: a classic titration method for determining isocyanate content and in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time kinetic analysis.

Titration Method for Isocyanate Content (Adapted from ASTM D2572)

This method involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine (DBA) to form a urea. The unreacted DBA is then back-titrated with a standard solution of hydrochloric acid.

Materials:

-

Di-n-butylamine (DBA) solution (e.g., 0.1 N in dry toluene)

-

Toluene, anhydrous

-

Isopropyl alcohol, anhydrous

-

Hydrochloric acid (HCl), standardized solution (e.g., 1.0 N)

-

Bromophenol blue indicator

-

Conical flasks, burette, pipettes, magnetic stirrer

Procedure:

-

Accurately weigh the isocyanate-containing sample into a dry conical flask.

-

Add a precise volume of the DBA solution to the flask using a pipette.

-

Stopper the flask and allow the reaction to proceed for a set time (e.g., 15-20 minutes) with stirring.

-

Add isopropyl alcohol to the flask to quench the reaction and dissolve the resulting urea.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the solution with the standardized HCl solution until the endpoint is reached (a color change to yellow).

-

Perform a blank titration using the same procedure but without the isocyanate sample.

-

Calculate the percent NCO content using the following formula:

%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample

Where:

-

V_blank = volume of HCl for the blank titration (mL)

-

V_sample = volume of HCl for the sample titration (mL)

-

N_HCl = normality of the HCl solution

-

4.202 = milliequivalent weight of the NCO group * 100

-

W_sample = weight of the sample (g)

-

In-Situ FTIR Spectroscopy for Kinetic Analysis

This technique allows for the real-time monitoring of the concentration of the isocyanate group during a reaction by tracking the intensity of its characteristic absorption band in the infrared spectrum.

Apparatus:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

-

Reaction vessel with controlled temperature and stirring.

Procedure:

-

Set up the reaction vessel with the desired solvent and reactants (e.g., PDI and a polyol or amine).

-

Insert the ATR probe directly into the reaction mixture.

-

Maintain the reaction at a constant temperature with continuous stirring.

-

Acquire FTIR spectra at regular time intervals throughout the course of the reaction.

-

Monitor the decrease in the absorbance of the characteristic N=C=O stretching band, which appears as a sharp peak between 2250 and 2285 cm⁻¹.[5]

-

The concentration of the isocyanate at any given time can be correlated to the peak area of this absorption band.

-

Plot the concentration of the isocyanate versus time to obtain kinetic data, from which reaction rate constants can be determined.[6]

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: General reaction of an isocyanate with a nucleophile.

Caption: Experimental workflow for isocyanate content determination by titration.

Caption: Experimental workflow for kinetic analysis using in-situ FTIR.

Biological Implications for Drug Development

Isocyanates are highly reactive molecules that can readily form covalent adducts with biological macromolecules, including proteins and nucleic acids. This reactivity is the basis for their toxicity but also presents opportunities for therapeutic intervention and bioconjugation. For professionals in drug development, understanding these interactions is crucial.

Studies have shown that isocyanates can target multiple biological pathways. For instance, a model isocyanate compound has been shown to affect the highly conserved TOR (Target of Rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism.[7] Furthermore, isocyanates have been implicated in negatively regulating the DNA damage response pathway, potentially leading to cell cycle arrest and apoptosis.[8] These findings suggest that isocyanates or their derivatives could be explored as cytotoxic agents or as probes to study cellular signaling.

Caption: Potential biological pathways affected by isocyanates.

References

- 1. scribd.com [scribd.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.remspec.com [m.remspec.com]

- 6. emerald.com [emerald.com]

- 7. Assessment of the Biological Pathways Targeted by Isocyanate Using N-Succinimidyl N-Methylcarbamate in Budding Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Handling of Phenylene Diisocyanate

This guide provides comprehensive health and safety information for handling phenylene diisocyanate (PDI) isomers, tailored for researchers, scientists, and drug development professionals. It covers key data, experimental protocols, and potential biological pathways associated with PDI exposure.

Chemical and Physical Properties

This compound exists as two primary isomers, 1,3-PDI and 1,4-PDI, each with distinct physical properties. A summary of these properties is presented below.

| Property | 1,4-Phenylene Diisocyanate (p-PDI) | 1,3-Phenylene Diisocyanate (m-PDI) |

| CAS Number | 104-49-4[1][2] | 123-61-5[3] |

| Molecular Formula | C₈H₄N₂O₂[1] | C₈H₄N₂O₂[3][4] |

| Molecular Weight | 160.13 g/mol [1][2][3] | 160.13 g/mol [3][4] |

| Appearance | White to light yellow crystalline solid[1][5] | White to off-white solid[6] |

| Melting Point | 96-99 °C[1][5][7] | 49-51 °C[3][6] |

| Boiling Point | 260 °C at 760 mmHg[5] | 121 °C at 25 mmHg[3][6] |

| Density | ~1.2 g/cm³[1] | ~1.38 g/cm³[4][6] |

| Vapor Pressure | <0.006 mmHg at 68°F (20°C)[2] | Not readily available |

| Flash Point | >210°F (>99°C)[2] | 235.4°F (113°C) - closed cup[3] |

| Water Solubility | Reacts slowly with water[5] | Hydrolyzes in water[6][8] |

Occupational Exposure Limits

Currently, there are no specific OSHA Permissible Exposure Limits (PELs) for this compound isomers. However, for the closely related Methylene Bisphenyl Isocyanate (MDI), the following limits are established and can serve as a conservative reference.

| Organization | TWA | STEL/Ceiling |

| OSHA | - | 0.02 ppm (Ceiling)[9] |

| NIOSH | 0.005 ppm (10-hour)[9] | 0.02 ppm (10-minute Ceiling)[9] |

| ACGIH | 0.005 ppm (8-hour)[9] | - |

Toxicological Data

Phenylene diisocyanates are classified as toxic and are potent sensitizers.[10][11] Inhalation and skin contact are primary routes of exposure that can lead to respiratory and dermal sensitization.[10][11] Quantitative toxicity data is limited, but the available information for related isocyanates underscores their hazardous nature.

| Isomer/Related Compound | Route | Species | Value |

| 1,3-Phenylene diisocyanate | Intravenous | Mouse | LD50: 5,600 mg/kg[12] |

| Toluene-2,4-diisocyanate | Inhalation | Rat | LC50: 0.12 mg/L (4 hours)[13] |

| Toluene-2,4-diisocyanate | Dermal | Rabbit | LD50: >9,400 mg/kg[13] |

Health Hazards and First Aid

Primary Health Hazards:

-

Respiratory Sensitization: Inhalation can lead to occupational asthma.[10][11]

-

Skin Sensitization: Direct contact can cause allergic contact dermatitis.[11]

-

Irritation: PDI is irritating to the skin, eyes, and respiratory tract.[10]

-

Acute Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[10]

First Aid Procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink water or milk. Seek immediate medical attention.[14]

Experimental Protocols

Air Sampling and Analysis (Adapted from OSHA Method 5002)

This protocol outlines a method for collecting and analyzing airborne PDI in a laboratory setting.

-

Preparation of Sampling Media:

-

Use a 37-mm three-piece cassette with a glass fiber filter coated with 1 mg of 1-(2-pyridyl)piperazine (B128488) (1-2PP).[15]

-

Store prepared cassettes in a refrigerator until use.[15]

-

-

Sample Collection:

-

Calibrate a personal air sampling pump to a flow rate of 1.0 L/min.[15]

-

Remove the inlet section of the cassette and collect the sample "open-face" in the breathing zone of the researcher or in a static location representative of potential exposure.[15]

-

Sample for a duration of 15 to 240 minutes, ensuring a total air volume of 15 to 240 liters.[15]

-

After sampling, cap the cassette securely.

-

-

Sample Extraction and Analysis:

-

Extract the filter with a specialized acetonitrile/dimethyl sulfoxide (B87167) solvent mixture.[15]

-

Analyze the extract using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).[15]

-

Quantify the PDI concentration by comparing the sample response to that of known standards.

-

Decontamination of Spills

In the event of a PDI spill, follow these steps for safe cleanup and decontamination:

-

Immediate Actions:

-

Evacuate all non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Don appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles.

-

-

Containment and Absorption:

-

Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbents. Do not use sawdust or other combustible materials.[14]

-

-

Neutralization:

-

Prepare a decontamination solution. Effective formulations include:

-

5-10% sodium carbonate and 0.2-2% liquid detergent in water.[16]

-

3-8% concentrated ammonia (B1221849) solution and 0.2-2% liquid detergent in water.[16]

-

-

Carefully apply the decontamination solution to the absorbed spill, allowing it to react for at least 10 minutes.[16] Be aware that the reaction may produce carbon dioxide gas, so do not seal the waste container tightly.[16]

-

-

Cleanup and Disposal:

-

Collect the neutralized material using non-sparking tools and place it in a labeled, open-top container for hazardous waste disposal.

-

Wipe the spill area with the decontamination solution, followed by a water rinse.

-

Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

-

Visualizations

Experimental Workflow for Air Monitoring

Caption: Workflow for air sampling and analysis of this compound.

Proposed Signaling Pathway for Diisocyanate-Induced Sensitization

Caption: Proposed pathway for PDI-induced skin sensitization.

References

- 1. innospk.com [innospk.com]

- 2. 1,4-PHENYLENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,3-Phenylene diisocyanate 95 123-61-5 [sigmaaldrich.com]

- 4. indiamart.com [indiamart.com]

- 5. 1,4-Phenylene diisocyanate | 104-49-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. 1,3-PHENYLENE DIISOCYANATE | 123-61-5 [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

- 11. dermnetnz.org [dermnetnz.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. actsafe.ca [actsafe.ca]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. safetyinnumbers.ca [safetyinnumbers.ca]

Thermal Degradation Behavior of Phenylene Diisocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylene diisocyanate (PDI) is a key aromatic diisocyanate monomer used in the synthesis of high-performance polyurethanes and other polymers. The thermal stability of PDI is a critical parameter that influences the processing conditions of these polymers and the performance of the final products, particularly in applications where they are exposed to elevated temperatures. This technical guide provides an in-depth overview of the thermal degradation behavior of this compound, focusing on its isomers: para-phenylene diisocyanate (p-PDI), meta-phenylene diisocyanate (m-PDI), and ortho-phenylene diisocyanate (o-PDI). Due to the limited availability of specific data on the thermal degradation of pure PDI isomers, this guide also draws upon data from related aromatic diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), to infer potential degradation pathways and characteristics.

Thermal Stability and Decomposition Profile

The thermal stability of this compound isomers is influenced by the position of the isocyanate groups on the aromatic ring. While comprehensive comparative studies on the thermal degradation of all three pure PDI isomers are scarce in publicly available literature, general principles of aromatic isocyanate stability suggest that p-PDI, with its symmetrical structure, would exhibit the highest thermal stability. The thermal decomposition of these compounds is typically studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

When heated, p-PDI is known to decompose rapidly at high temperatures, which can lead to pressure buildup in closed containers.[1] The combustion of 1,4-phenylene diisocyanate can produce a range of hazardous products, including carbon monoxide (CO), carbon dioxide (CO2), other isocyanates, and minor amounts of hydrogen cyanide and nitrogen oxides (NOx).[1]

Quantitative Thermal Analysis Data

To provide a comparative context, the following table summarizes typical thermal degradation data for related aromatic diisocyanates, which can serve as a proxy for estimating the behavior of PDI isomers.

| Diisocyanate | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Analysis Condition |

| MDI-based Polyurethane | ~300 | ~350-400 | Inert Atmosphere |

| TDI-based Polyurethane | ~280 | ~320-380 | Inert Atmosphere |

Note: This data is for polyurethane systems and not pure diisocyanates. The stability of the pure diisocyanate monomer may differ.

Experimental Protocols

The characterization of the thermal degradation behavior of this compound and its derivatives typically involves the following key experimental techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

A small sample (typically 5-10 mg) of the this compound isomer is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a TGA furnace at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study pyrolysis, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperatures, and mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of the PDI isomer is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, often including heating, cooling, and reheating cycles, at a specified rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The DSC thermogram is analyzed to identify thermal events such as melting, crystallization, and decomposition, indicated by endothermic or exothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.

Methodology:

-

A small amount of the PDI sample (micrograms to milligrams) is placed in a pyrolysis probe.

-

The probe is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium).

-

The pyrolysis products are swept into a gas chromatograph (GC) column for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

The resulting pyrogram provides a "fingerprint" of the decomposition products. When pyrolyzing polyurethanes, the original diisocyanate is often regenerated and can be detected.[5][6]

Thermal Degradation Pathways

The thermal degradation of aromatic diisocyanates like this compound can proceed through several complex pathways. While specific mechanisms for PDI isomers are not extensively detailed in the literature, insights can be gained from studies on MDI and the general behavior of isocyanates at elevated temperatures.

At lower temperatures (e.g., 50-180°C), the heating of MDI has been shown to generate a mixture of compounds containing both amine and isocyanate functionalities, including methylene diphenyl amino-isocyanate and methylene diphenyl diamine, alongside residual MDI.[7][8] Polymerized forms of these structures can also be observed.[7][8]

At higher pyrolysis temperatures, the isocyanate group can undergo a variety of reactions, including:

-

Dimerization and Trimerization: Isocyanate groups can react with each other to form thermally labile dimers (uretdiones) and more stable trimers (isocyanurates).

-

Carbodiimide Formation: At elevated temperatures, isocyanates can react to form carbodiimides with the elimination of carbon dioxide.

-

Hydrolysis: In the presence of moisture, isocyanates can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.

-

Reaction with Degradation Products: The highly reactive isocyanate group can react with other degradation products that contain active hydrogen atoms, leading to a complex mixture of secondary products.

The following diagrams illustrate potential logical relationships and workflows in the study of this compound thermal degradation.

References

- 1. azom.com [azom.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

An In-depth Technical Guide to Phenylene Diisocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylene diisocyanate (PDI), a key chemical intermediate in the production of high-performance polymers. This document details the chemical properties, molecular structures, synthesis protocols, and diverse applications of its three isomers: 1,2-phenylene diisocyanate (o-PDI), 1,3-phenylene diisocyanate (m-PDI), and 1,4-phenylene diisocyanate (p-PDI). Safety information, experimental methodologies, and relevant chemical pathways are also presented to support research and development activities.

Core Chemical Data and Molecular Structures

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with two isocyanate (-NCO) functional groups. The positioning of these groups gives rise to three distinct isomers, each with a unique CAS number and specific properties. The molecular formula for all isomers is C₈H₄N₂O₂ with a molecular weight of approximately 160.13 g/mol .[1]

| Isomer | Synonym(s) | CAS Number | Molecular Structure |

| 1,2-Phenylene Diisocyanate | o-Phenylene Diisocyanate | 1321-38-6 (mixture of isomers) | O=C=Nc1cccc(N=C=O)c1 |

| 1,3-Phenylene Diisocyanate | m-Phenylene Diisocyanate | 123-61-5 | O=C=Nc1cccc(c1)N=C=O |

| 1,4-Phenylene Diisocyanate | p-Phenylene Diisocyanate (PPDI) | 104-49-4 | O=C=Nc1ccc(cc1)N=C=O |

Physicochemical Properties

The physical and chemical properties of this compound isomers vary based on the substitution pattern of the isocyanate groups on the benzene ring. These properties are crucial for determining their application and handling requirements.

| Property | 1,2-Phenylene Diisocyanate (o-PDI) | 1,3-Phenylene Diisocyanate (m-PDI) | 1,4-Phenylene Diisocyanate (p-PDI) |

| Appearance | - | White to light yellow powder or lump | White crystalline solid or pale yellow chunky solid with a pungent odor[1][2] |

| Melting Point | - | 49-51 °C | 96-99 °C |

| Boiling Point | - | 121 °C at 25 mmHg | 260 °C |

| Vapor Pressure | - | - | <0.01 mmHg at 20 °C |

| Water Solubility | - | Hydrolyzes in water | Reacts slowly with water to form CO₂[1] |

Synthesis of Phenylene Diisocyanates

The primary industrial method for synthesizing phenylene diisocyanates is the phosgenation of the corresponding phenylenediamine. Non-phosgene routes are also being explored due to the toxicity of phosgene (B1210022).

Experimental Protocol: Synthesis of p-Phenylene Diisocyanate via Phosgenation

This protocol describes a common laboratory-scale synthesis of p-phenylene diisocyanate.

Materials:

-

Phosgene

-

Inert solvent (e.g., o-dichlorobenzene)

-

Nitrogen gas

-

Reaction flask equipped with a stirrer, condenser, and gas inlet

Procedure:

-

A solution of p-phenylenediamine in an inert solvent is prepared in the reaction flask.

-

The system is purged with nitrogen gas.

-

Phosgene gas is introduced into the solution while maintaining a controlled temperature. The reaction is typically carried out in a two-stage process with an initial low-temperature stage followed by a higher temperature stage to ensure complete reaction.[3]

-

The reaction mixture is heated to reflux for a specified period to drive the reaction to completion.

-

After the reaction, excess phosgene and solvent are removed by distillation under a nitrogen stream.

-

The resulting crude p-phenylene diisocyanate is then purified by rectification and crystallization to yield the final product.[3][4]

Experimental Protocol: Non-Phosgene Synthesis of p-Phenylene Diisocyanate

This method avoids the use of highly toxic phosgene.

Materials:

-

p-Phenylenediamine

-

Bis(trichloromethyl) carbonate (BTC)

-

Inert organic solvent (e.g., isoamyl acetate, chlorobenzene, or o-dichlorobenzene)[5]

-

Nitrogen gas

-

Three-necked flask with a stirrer and reflux condenser

Procedure:

-

Dissolve bis(trichloromethyl) carbonate in an inert organic solvent in the three-necked flask and purge with nitrogen.[5]

-

Slowly add a solution of p-phenylenediamine in the same solvent to the flask under cooling.[5]

-

After the addition is complete, heat the reaction mixture to a temperature between 120°C and 180°C and reflux for 2-3 hours.[5]

-

After the reaction, evaporate the solvent under a stream of nitrogen.[5]

-

The solid product is obtained by filtration and washing.[5]

Applications in Research and Development

Phenylene diisocyanates, particularly p-PDI, are highly valued for their role in creating high-performance polyurethane elastomers.[6] The symmetrical structure of p-PDI allows for the formation of highly ordered, rigid hard segments in the polymer chain, leading to materials with exceptional properties.

Key Application Areas:

-

Polyurethane Synthesis: PDI isomers are reacted with polyols to produce polyurethanes with a wide range of properties, from flexible foams to rigid elastomers.[6] p-PDI is particularly noted for its ability to produce polyurethanes with superior dynamic properties, toughness, and resistance to hydrolysis and abrasion.[6]

-

Elastomers: PDI-based polyurethanes are used in applications requiring high durability and resilience, such as seals, gaskets, and industrial wheels.

-

Coatings and Adhesives: The strong bonding capabilities of PDI-derived polyurethanes make them suitable for high-performance coatings and adhesives.

-

Chemical Intermediates: PDIs serve as building blocks for the synthesis of other complex molecules, including pharmaceuticals and specialized polymers. For example, p-PDI is used to prepare diurea and thiourea (B124793) derivatives that act as soluble epoxide hydrolase inhibitors. It has also been used as a cross-linking reagent for enzyme immobilization.

Experimental Methodologies

Analytical Methods for this compound Characterization

Accurate quantification and characterization of phenylene diisocyanates are crucial for quality control and research.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of diisocyanates. The method often involves derivatization to create a more stable and easily detectable compound.

-

Sample Preparation: Air or material samples containing diisocyanates are collected on a filter impregnated with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (B120316) (1,2-MP).

-

Extraction: The derivatized isocyanates are extracted from the filter using a suitable solvent mixture (e.g., acetonitrile/DMSO).

-

Analysis: The extract is analyzed by HPLC with UV detection to quantify the specific diisocyanate isomers.[7]

Visualizing Chemical Processes

Polyurethane Formation Pathway

The fundamental reaction in polyurethane chemistry is the addition of an alcohol (from a polyol) to an isocyanate group. This reaction forms a urethane (B1682113) linkage. The following diagram illustrates this general reaction pathway.

Caption: General reaction scheme for the formation of polyurethane from a diisocyanate and a polyol, followed by chain extension.

Generalized Metabolic Pathway of Aromatic Diisocyanates

Upon inhalation or dermal exposure, aromatic diisocyanates can undergo metabolic transformations. While a specific pathway for this compound is not well-established, a general pathway can be inferred from related compounds like MDI. The isocyanate groups are highly reactive and are scavenged at the point of entry, meaning the reactive form is not systemically available.[8]

Caption: A generalized metabolic pathway for aromatic diisocyanates following exposure.

Safety and Handling

Phenylene diisocyanates are hazardous materials and must be handled with appropriate safety precautions. They are harmful if swallowed, inhaled, or in contact with skin.[2] They can cause severe skin and eye irritation and may lead to respiratory and skin sensitization.[2][9]

Key Safety Measures:

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. For operations with a potential for significant inhalation exposure, respiratory protection is necessary.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong acids, bases, alcohols, and amines.[1]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- 1. lookchem.com [lookchem.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN101638372A - Novel process for preparing p-phenylene diisocyanate (PPDI) based on phosgene - Google Patents [patents.google.com]

- 5. CN1687022A - Method for synthesizing p-phenylene diisocyanate - Google Patents [patents.google.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. archipel.uqam.ca [archipel.uqam.ca]

- 8. Absorption, distribution, metabolism, and excretion of methylene diphenyl diisocyanate and toluene diisocyanate: Many similarities and few differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isg.ku.edu.tr [isg.ku.edu.tr]

The Dawn of a Polymer Revolution: A Technical History of Phenylene Diisocyanates

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of phenylene diisocyanates (PDIs) marked a pivotal moment in polymer chemistry, paving the way for the creation of versatile and ubiquitous polyurethane materials. This technical guide delves into the historical synthesis and evolution of ortho-, meta-, and para-phenylene diisocyanates, providing a comprehensive overview for researchers and professionals in the field.

Introduction: The Precursors to Polyurethane

The story of phenylene diisocyanates is intrinsically linked to the quest for novel polymers in the early 20th century. While the groundwork for isocyanate chemistry was laid in the 19th century, it was the pioneering work in the 1930s that unlocked their immense potential. The three isomers of phenylene diisocyanate—ortho (o-), meta (m-), and para (p-)—each with their unique reactivity and structural characteristics, have played distinct roles in the advancement of polymer science.

p-Phenylene Diisocyanate (PPDI): The First of its Kind

The earliest documented synthesis of a this compound was that of the para isomer.

Discovery: In 1913, Pyman F. L. reported the first synthesis of p-phenylene diisocyanate (PPDI)[1]. This initial discovery, however, did not immediately lead to large-scale application.

Industrial Development: The industrial significance of PPDI and other diisocyanates was realized with the groundbreaking work of Dr. Otto Bayer and his team at I.G. Farben in Germany. In 1937, they discovered the diisocyanate addition polymerization process, which forms the basis of polyurethane chemistry[2]. This led to the development of the phosgenation of diamines as the primary industrial method for producing diisocyanates.

Historical Synthesis Methods of p-Phenylene Diisocyanate

The traditional and most historically significant method for producing PPDI is the reaction of p-phenylenediamine (B122844) with phosgene (B1210022). Early industrial processes, pioneered by Bayer, involved a multi-stage reaction.

Experimental Protocol (Based on early Bayer process descriptions): [1]

-

Preparation of p-Phenylenediamine Solution: A solution of p-phenylenediamine (PPDA) is prepared in an inert solvent, such as o-dichlorobenzene or chlorobenzene.

-

Phosgenation (Cold Stage): The PPDA solution is added to a solution of phosgene in the same solvent at a low temperature, typically between 0-10 °C. This initial reaction forms carbamoyl (B1232498) chloride and amine hydrochloride intermediates.

-

Phosgenation (Hot Stage): The reaction mixture is then heated to a higher temperature, in the range of 80-90 °C, and the phosgenation is continued for 1 to 4 hours. Subsequently, the temperature is raised further to 115-125 °C for another 1 to 4 hours to ensure complete conversion of the intermediates to the diisocyanate.

-

Purification: Excess phosgene and hydrogen chloride (HCl) byproduct are removed by purging with an inert gas, such as nitrogen. The solvent is then removed, typically by distillation under reduced pressure, to yield the crude PPDI, which can be further purified by crystallization.

| Parameter | Value | Reference |

| Reactants | p-Phenylenediamine, Phosgene | [1] |

| Solvent | o-Dichlorobenzene or Chlorobenzene | [1] |

| Temperature (Cold Stage) | 0-10 °C | [1] |

| Temperature (Hot Stage 1) | 80-90 °C | [1] |

| Temperature (Hot Stage 2) | 115-125 °C | [1] |

| Reaction Time (Hot Stages) | 2-8 hours | [1] |

| Typical Yield | 90-95% | [1] |

Historical Phosgenation of p-Phenylenediamine

Caption: Historical Phosgenation of p-Phenylenediamine.

Concerns over the high toxicity of phosgene spurred early research into alternative synthesis methods.

-

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097). While a versatile laboratory method for preparing isocyanates, its application to the synthesis of diisocyanates was explored, but the explosive nature of the azide intermediates made it less suitable for industrial-scale production.

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. The Hofmann rearrangement of terephthalamide (B1206420) was investigated as a potential route to PPDI.

m-Phenylene Diisocyanate (MPDI) and o-Phenylene Diisocyanate (OPDI): The Isomeric Counterparts

Information on the initial discovery and early development of the meta and ortho isomers of this compound is less documented in readily available literature compared to the para isomer. However, their synthesis follows similar chemical principles, primarily through the phosgenation of the corresponding phenylenediamines.

Synthesis of m-Phenylene Diisocyanate and o-Phenylene Diisocyanate

The primary route for the synthesis of both m- and o-phenylene diisocyanates has historically been the phosgenation of m-phenylenediamine (B132917) and o-phenylenediamine, respectively. The process is analogous to that of PPDI, involving a two-stage temperature process to ensure complete reaction and minimize side products.

Experimental Protocol (General Phosgenation of m- and o-Phenylenediamine):

-

Amine Solution Preparation: A solution of the respective phenylenediamine isomer (m- or o-) is prepared in a suitable inert solvent (e.g., chlorobenzene, o-dichlorobenzene).

-

Low-Temperature Phosgenation: The amine solution is reacted with a solution of phosgene at a low temperature (typically below 20°C) to form the initial carbamoyl chloride and amine hydrochloride adducts.

-

High-Temperature Phosgenation: The reaction temperature is gradually increased to over 100°C to drive the reaction to completion, converting the intermediates into the diisocyanate.

-

Work-up and Purification: Excess phosgene and HCl are removed, and the diisocyanate is isolated from the solvent, often through distillation.

| Isomer | Precursor | Typical Solvent |

| m-Phenylene Diisocyanate (MPDI) | m-Phenylenediamine | Chlorobenzene, Toluene |

| o-Phenylene Diisocyanate (OPDI) | o-Phenylenediamine | Chlorobenzene, Toluene |

Evolution of this compound Synthesis

Caption: Evolution of this compound Synthesis.

The Rise of Non-Phosgene Alternatives

The inherent dangers associated with the use of phosgene have driven continuous research into safer and more environmentally friendly synthetic routes for phenylene diisocyanates.

Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)

A significant development in non-phosgene chemistry has been the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547), as a solid, safer substitute for gaseous phosgene.

Experimental Protocol (Synthesis of PPDI using Triphosgene): [3]

-

Reactant Preparation: A solution of bis(trichloromethyl) carbonate is prepared in an inert solvent (e.g., o-dichlorobenzene) in a reaction flask under a nitrogen atmosphere.

-

Addition of Diamine: A solution of p-phenylenediamine in the same solvent is slowly added to the triphosgene solution.

-

Reaction: The mixture is heated to reflux (approximately 160-180 °C for o-dichlorobenzene) and maintained at this temperature for a period of around 3 hours.

-

Isolation: After the reaction is complete, the solvent is removed by evaporation under a stream of nitrogen, followed by filtration and washing of the solid product.

| Parameter | Value | Reference |

| Reactants | p-Phenylenediamine, Bis(trichloromethyl) carbonate | [3] |

| Solvent | o-Dichlorobenzene | [3] |

| Temperature | 160-180 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Reported Yield | 95.0% | [3] |

Non-Phosgene Synthesis of PPDI using Triphosgene

References

Theoretical Insights into the Reaction Mechanisms of Phenylene Diisocyanate Isomers: A Technical Guide

Introduction

Phenylene diisocyanates (PDIs) are a critical class of aromatic isocyanates extensively utilized in the synthesis of polyurethanes and other polymers. The reactivity of the two isocyanate (-NCO) groups is highly dependent on their relative positions on the phenyl ring, leading to three distinct isomers: para-phenylene diisocyanate (p-PDI), meta-phenylene diisocyanate (m-PDI), and ortho-phenylene diisocyanate (o-PDI). Understanding the reaction mechanisms of these isomers at a molecular level is paramount for controlling polymerization processes and tailoring the properties of the resulting materials. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of PDI isomers, with a focus on their reactions with nucleophiles such as alcohols, amines, and water, as well as their self-addition reactions like dimerization and trimerization.

Core Reaction Mechanisms: An Overview

The fundamental reaction of an isocyanate group involves the nucleophilic attack on the electrophilic carbon atom of the -NCO group. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways, including the structures of transition states and intermediates, and the associated energy barriers.

Reaction with Alcohols: Urethane (B1682113) Formation

The reaction of diisocyanates with alcohols (polyols) to form urethanes is the cornerstone of polyurethane chemistry. Theoretical investigations have revealed that this reaction can proceed through several mechanisms, with the specific pathway and its energetics being influenced by the PDI isomer and the reaction conditions.

A comparative DFT study on the reaction of n-butanol with p-PDI and m-PDI has shown that the reaction generally proceeds via a concerted mechanism.[1] In this pathway, the alcohol's hydroxyl group attacks the isocyanate carbon, and the hydroxyl proton is transferred to the nitrogen atom of the isocyanate simultaneously through a four-membered transition state.

Computational Methodology: The insights into the reaction of PDI isomers with alcohols are primarily derived from DFT calculations. A common computational protocol involves:

-

Geometry Optimization: The structures of reactants, transition states, and products are optimized using a functional such as B3LYP with a basis set like 6-31+G(d,p).[1]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE).

-

Solvent Effects: The influence of the solvent is often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[1]

Experimental Protocol for Kinetic Studies: Experimental kinetic data is crucial for validating theoretical models. A typical experimental setup for studying the kinetics of PDI-alcohol reactions involves:

-

Reactants and Solvent: The PDI isomer and the alcohol are dissolved in a suitable solvent, such as dimethyl sulfoxide.

-

Reaction Conditions: The reaction is carried out under controlled temperature and an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the remaining isocyanate or the formed urethane using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Caption: Concerted mechanism for urethane formation.

Reaction with Amines: Urea (B33335) Formation

The reaction of diisocyanates with amines is significantly faster than with alcohols and leads to the formation of urea linkages. This reaction is fundamental in the production of polyurea and polyurethane-urea copolymers. Theoretical studies on model systems, such as the reaction of phenyl isocyanate with primary and secondary amines, suggest a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the amine nitrogen on the isocyanate carbon, forming a zwitterionic intermediate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen to yield the final urea product.

While direct comparative theoretical studies on all three PDI isomers with amines are limited in the publicly available literature, the principles derived from model systems are applicable. The reactivity is expected to follow the order of the electrophilicity of the isocyanate carbon, which is influenced by the electronic effects of the substituent's position on the phenyl ring.

Caption: Stepwise mechanism for urea formation.

Reaction with Water